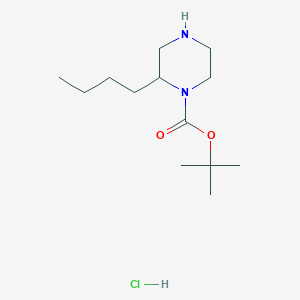

1-Boc-2-Butylpiperazine hydrochloride

Description

BenchChem offers high-quality 1-Boc-2-Butylpiperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-2-Butylpiperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEVHLSHYHGZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662514 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179359-55-7 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-2-butylpiperazine hydrochloride chemical properties and structure

An In-depth Technical Guide to 1-Boc-2-butylpiperazine hydrochloride: Structure, Properties, and Synthetic Applications

Introduction

The piperazine ring is a quintessential pharmacophore in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] This six-membered heterocycle, containing two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties that allow it to interact with a wide range of biological targets.[3] However, the symmetric nature of piperazine presents a challenge for chemists: the need for selective functionalization at one nitrogen atom while leaving the other free for further elaboration.

This challenge is elegantly overcome through the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being one of the most widely employed. The introduction of a Boc group on one nitrogen atom effectively masks its nucleophilicity, thereby enabling precise, regioselective modification of the second nitrogen.[4][5] This guide focuses on a specific and highly valuable derivative, 1-Boc-2-butylpiperazine hydrochloride . The presence of a butyl group at the C-2 position introduces chirality and increased lipophilicity, offering medicinal chemists a powerful tool to modulate binding affinity, selectivity, and pharmacokinetic profiles in drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its structure, properties, synthesis, and strategic applications.

Part 1: Molecular Structure and Physicochemical Properties

The chemical identity of 1-Boc-2-butylpiperazine hydrochloride is defined by its unique arrangement of functional groups, each contributing to its overall reactivity and utility.

Key Structural Features:

-

Piperazine Core: A six-membered heterocyclic ring providing a robust and conformationally defined scaffold.

-

C-2 Butyl Substituent: An alkyl chain that introduces a chiral center and enhances lipophilicity, which can be critical for improving membrane permeability and van der Waals interactions with biological targets.

-

N-1 Boc Protecting Group: A tert-butoxycarbonyl group that deactivates the N-1 nitrogen, preventing its participation in reactions and directing functionalization to the N-4 position.[4]

-

N-4 Hydrochloride Salt: The unprotected N-4 nitrogen is basic and exists as a hydrochloride salt. This feature enhances the compound's stability and solubility in polar solvents, simplifying handling and its use in aqueous reaction media.

Physicochemical Data

The core properties of 1-Boc-2-butylpiperazine hydrochloride are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1179359-55-7 | [6] |

| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [6] |

| Molecular Weight | 278.82 g/mol | [6] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds[7] |

| Purity | ≥95% | [6] |

| Solubility | Soluble in water, methanol, and other polar solvents | Inferred from hydrochloride salt nature |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., 2-8°C) | Inferred from related compounds[7] |

Part 2: The Chemistry of the Boc-Protected Piperazine Scaffold

Understanding the causality behind the use of the Boc group is fundamental to leveraging this reagent effectively in multi-step synthesis.

The Strategic Role of the Boc Group

The primary function of the Boc group is to achieve selective mono-functionalization of the piperazine ring. Without it, reacting piperazine with an electrophile would result in a difficult-to-separate mixture of mono- and di-substituted products, as well as the starting material.

-

Causality of Protection: The Boc group is an electron-withdrawing carbamate that significantly reduces the nucleophilicity and basicity of the nitrogen to which it is attached. This electronic deactivation ensures that during a subsequent reaction, such as an alkylation or acylation, the chemical modification occurs exclusively at the unprotected, nucleophilic N-4 nitrogen. This control is the cornerstone of its utility in constructing complex molecules like Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[4]

Deprotection Strategy: Releasing the N-1 Amine

The Boc group is prized for its stability in a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic environments) while being readily removable under acidic conditions.[4] This orthogonality is key to its strategic deployment in a synthetic route.

Experimental Protocol: Acidic Cleavage of the Boc Group This protocol describes the deprotection of the N-1 amine, which is a critical step to enable further functionalization at that position after the N-4 position has been modified.

-

Dissolution: Dissolve 1-Boc-protected piperazine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

-

Acid Addition: Add an excess of a strong acid. Common choices include:

-

Trifluoroacetic acid (TFA), typically 20-50% v/v in DCM.

-

A 4M solution of hydrogen chloride (HCl) in dioxane.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting product is the dihydrochloride salt of the piperazine. To obtain the free amine, dissolve the residue in water, basify to pH >11 with a strong base (e.g., solid KOH or NaOH solution), and extract with an organic solvent (e.g., ethyl acetate or DCM).[8]

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected piperazine.[8]

-

Part 3: Synthesis and Purification

While 1-Boc-2-butylpiperazine hydrochloride is commercially available, understanding its synthesis provides insight into its quality and potential impurities. A logical synthetic approach involves the preparation of 2-butylpiperazine followed by a regioselective mono-Boc protection.

Illustrative Synthetic Workflow

The following diagram outlines a plausible and efficient pathway for the synthesis and subsequent deprotection of the target compound.

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Boc-2-Butylpiperazine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. BOC-PIPERAZINE HYDROCHLORIDE | 76535-74-5 [chemicalbook.com]

- 8. jgtps.com [jgtps.com]

A Technical Guide to 1-Boc-2-butylpiperazine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-Boc-2-butylpiperazine hydrochloride, a valuable heterocyclic building block in modern medicinal chemistry. As a senior application scientist, this document synthesizes established chemical principles and field-proven insights to offer a comprehensive resource for professionals engaged in synthetic chemistry and drug development.

Introduction: The Strategic Importance of Substituted Piperazines

The piperazine motif is a cornerstone of contemporary pharmacology, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents. Its unique physicochemical properties—including its ability to engage in multiple hydrogen bonding interactions and modulate aqueous solubility—make it a highly desirable component in the design of novel drugs. The introduction of substituents onto the piperazine ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 1-Boc-2-butylpiperazine hydrochloride, is a chiral, mono-protected piperazine derivative. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a crucial protecting group, enabling selective functionalization at the N4 nitrogen. The butyl group at the C2 position introduces chirality and lipophilicity, providing a vector for exploring new chemical space and optimizing interactions with biological targets. This guide will detail the chemical properties, a plausible synthetic route, analytical characterization, and the potential applications of this versatile building block.

Chemical Properties and Data

A precise understanding of the physicochemical properties of 1-Boc-2-butylpiperazine hydrochloride is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 2-butylpiperazine-1-carboxylate hydrochloride | N/A |

| CAS Number | 1179359-55-7 | [1] |

| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [1] |

| Molecular Weight | 278.82 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | N/A |

| Solubility | Expected to be soluble in water, methanol, and other polar solvents | N/A |

Synthesis and Purification: A Representative Protocol

Overview of the Synthetic Strategy

The proposed synthesis commences with a commercially available α-amino acid, which serves as the chiral precursor for the C2-substituted piperazine ring. The key transformations involve reductive amination to introduce the second nitrogen atom, followed by cyclization and protection steps.

Caption: Proposed synthetic workflow for 1-Boc-2-butylpiperazine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of the Dipeptide Precursor via Reductive Amination

-

Rationale: This initial step establishes the carbon-nitrogen backbone of the target molecule. L-Norvaline is chosen as the chiral starting material to introduce the butyl group at the future C2 position of the piperazine ring. Reductive amination with a protected aminoacetaldehyde is a reliable method for forming the secondary amine linkage.

-

Procedure:

-

To a stirred solution of L-norvaline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-Cbz-aminoacetaldehyde (1.1 eq).

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The use of this mild reducing agent is crucial to prevent over-reduction and is compatible with a wide range of functional groups.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide precursor.

-

Step 2: N-Boc Protection

-

Rationale: The introduction of the Boc protecting group on the newly formed secondary amine is essential for directing the subsequent cyclization and for providing a stable, selectively deprotectable handle for future synthetic modifications.

-

Procedure:

-

Dissolve the crude dipeptide precursor from Step 1 in a solvent mixture of tetrahydrofuran (THF) and water.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a base such as sodium bicarbonate or triethylamine (2.0 eq).

-

Stir the mixture vigorously at room temperature for 4-12 hours.

-

Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the Boc-protected dipeptide.

-

Step 3: Reductive Cyclization to form 1-Boc-2-butylpiperazine

-

Rationale: This key step involves the removal of the Cbz protecting group under hydrogenolysis conditions, which is followed by a spontaneous intramolecular cyclization to form the piperazine ring. Palladium on carbon is a standard and effective catalyst for this transformation.

-

Procedure:

-

Dissolve the Boc-protected dipeptide from Step 2 in methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain crude 1-Boc-2-butylpiperazine. Purification can be achieved by flash column chromatography on silica gel.

-

Step 4: Formation of the Hydrochloride Salt

-

Rationale: Conversion of the free base to its hydrochloride salt often improves the compound's stability, crystallinity, and handling properties, making it more suitable for storage and subsequent use.

-

Procedure:

-

Dissolve the purified 1-Boc-2-butylpiperazine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

A precipitate should form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to yield 1-Boc-2-butylpiperazine hydrochloride as a solid.

-

Analytical Characterization (Theoretical)

As experimental data for 1-Boc-2-butylpiperazine hydrochloride is not publicly available, this section provides an expert prediction of the expected analytical data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group and multiplets for the methylene groups), the piperazine ring protons (a series of complex multiplets), and a sharp singlet for the nine protons of the Boc group. The chemical shifts of the piperazine protons would be influenced by the presence of the butyl and Boc substituents.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the butyl group, the piperazine ring, and the Boc group (the quaternary carbon and the methyl carbons).

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the mass spectrum is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 243.21.

Applications in Medicinal Chemistry and Drug Discovery

1-Boc-2-butylpiperazine hydrochloride is a valuable building block for the synthesis of more complex molecules, particularly in the development of new therapeutic agents. The presence of the Boc-protected nitrogen at N1 and the free secondary amine at N4 allows for a variety of synthetic manipulations.

Sources

Synthesis pathways for 1-Boc-2-butylpiperazine hydrochloride

An In-depth Technical Guide to the Synthesis of 1-Boc-2-butylpiperazine Hydrochloride

Abstract

1-Boc-2-butylpiperazine hydrochloride is a valuable substituted piperazine intermediate in medicinal chemistry, combining the versatile N-Boc protecting group with a C-2 alkyl substituent that can influence steric and electronic properties for molecular recognition. This guide provides a comprehensive overview of the primary synthetic strategies for its preparation, intended for researchers and drug development professionals. We will explore three core pathways: the direct C-H functionalization of N-Boc-piperazine, the cyclization of acyclic precursors, and the modification of a pre-functionalized piperazine core. Each section delves into the underlying chemical principles, provides detailed, field-proven protocols, and explains the causality behind experimental choices. The guide emphasizes practical application, scalability, and analytical validation, supported by authoritative references and process-flow visualizations.

Introduction

The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] Its prevalence is due to several factors: the two nitrogen atoms can be functionalized to modulate solubility and basicity, and the ring itself acts as a conformationally restricted linker to orient pharmacophoric groups in three-dimensional space.[2]

The Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis. Its stability under a broad range of nucleophilic, basic, and reductive conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl), makes it ideal for multi-step syntheses.[3][4] In the context of piperazine, the mono-protection strategy, yielding 1-Boc-piperazine, is crucial. It differentiates the two nitrogen atoms, allowing for selective functionalization at the unprotected N-4 position while the N-1 position remains masked.[5][6][7]

Significance of C-2 Alkyl Substitution

While N-alkylation of piperazine is common, substitution directly on the carbon backbone of the ring, particularly at the C-2 position, offers a more refined method for tuning a molecule's properties. A C-2 substituent, such as the butyl group in the target molecule, introduces a chiral center and provides a steric handle that can significantly impact binding affinity and selectivity for a biological target. The synthesis of such asymmetrically substituted piperazines presents a unique set of challenges, primarily centered on achieving regioselectivity and, if required, stereocontrol.[8]

Retrosynthetic Analysis and Strategic Overview

The synthesis of 1-Boc-2-butylpiperazine hydrochloride can be approached from several distinct strategic directions. The primary challenge lies in the regioselective introduction of the butyl group at the C-2 position adjacent to the Boc-protected nitrogen.

-

Pathway I: Direct C-H Functionalization: This is the most direct route, involving the selective activation of the C-H bond at the C-2 position of readily available 1-Boc-piperazine, followed by alkylation.

-

Pathway II: Ring Cyclization: This strategy involves constructing the piperazine ring from an acyclic precursor that already contains the required butyl substituent and 1,4-diamine functionality.

-

Pathway III: Functional Group Interconversion: This approach begins with a piperazine ring that is already functionalized at the C-2 position (e.g., with a carboxylic acid), which is then converted into the target butyl group through a series of standard transformations.

Pathway I: Direct C-H Functionalization via α-Lithiation

This pathway is arguably the most efficient for accessing C-2 substituted piperazines from simple starting materials. The electron-withdrawing nature of the carbamate (Boc group) acidifies the adjacent C-H protons, enabling regioselective deprotonation.[9]

Principle and Mechanistic Insight

The core of this method is the directed ortho-metalation (DoM) concept, applied here to a C-H bond alpha to a nitrogen. Treatment of N-Boc-piperazine with a strong, sterically hindered base like sec-butyllithium (s-BuLi) at low temperatures (typically -78 °C) results in the formation of a 2-lithio-piperazine species.[10] This organolithium intermediate is a potent nucleophile that can be trapped with a suitable electrophile, such as an alkyl halide, to form the C-C bond. The use of a coordinating solvent like tetrahydrofuran (THF) is critical for stabilizing the lithiated intermediate.

Detailed Experimental Protocol

Materials:

-

N-Boc-piperazine

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.3-1.4 M)

-

1-Iodobutane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add N-Boc-piperazine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous THF (to a concentration of approx. 0.1-0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add s-BuLi (1.3 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange. Stir the resulting solution at -78 °C for 1-2 hours.[9]

-

Alkylation: Add 1-iodobutane (1.5-2.0 eq.) dropwise to the reaction mixture. Stir at -78 °C for 30 minutes, then allow the mixture to warm slowly to room temperature over 1-2 hours.

-

Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl.

-

Work-up: Add water and adjust the pH to >10 with 20% NaOH solution. Transfer the mixture to a separatory funnel and extract with Et₂O or EtOAc (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield 1-Boc-2-butylpiperazine as a clear oil or low-melting solid.

Causality and Optimization

-

Choice of Base: s-BuLi is preferred over n-BuLi as it is less nucleophilic and more basic, reducing the risk of competitive addition to the carbamate carbonyl.

-

Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent decomposition of the lithiated intermediate and side reactions.

-

Electrophile: Alkyl iodides are more reactive than bromides or chlorides, leading to higher yields in the trapping step.

Pathway II: Cyclization of Acyclic Precursors

This strategy builds the piperazine ring from a linear precursor, offering excellent control over the placement of the butyl substituent. A common approach involves the double reductive amination of a dicarbonyl compound or the intramolecular cyclization of a suitably protected diamine.[11][12]

Principle: Reductive Amination Approach

This method starts from an N-protected amino acid, such as N-Boc-norvaline (which contains the butyl side chain). The amino acid is converted into a β-keto ester. Subsequent reductive amination with an ammonia source and a reducing agent forms a diamine, which is then protected and cyclized to form the piperazine ring.[12]

Detailed Experimental Protocol (Conceptual Outline)

-

β-Keto Ester Synthesis: Convert N-Boc-(S)-norvaline into the corresponding β-keto ester via Masamune condensation or a similar method.[12]

-

Reductive Amination: React the β-keto ester with ammonium acetate and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to generate a 1,4-diamine precursor.[12]

-

Orthogonal Protection: Protect the newly formed primary amine with a group orthogonal to Boc, such as a nosyl (Ns) group. This is crucial for directing the subsequent cyclization.

-

Activation and Cyclization: Convert the ester into a leaving group (e.g., via reduction to an alcohol followed by tosylation) and induce intramolecular cyclization under basic conditions to form the N-Boc, N'-Ns protected 2-butylpiperazine.

-

Deprotection: Selectively remove the nosyl group to free the N-4 position.

Table 1: Comparison of Key Steps in Pathway II

| Step | Reagents & Conditions | Purpose | Key Consideration |

| 1. β-Keto Ester Formation | N-Boc-norvaline, Meldrum's acid, DCC/DMAP | Creates the electrophilic carbonyl for amination. | Avoid racemization. |

| 2. Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | Forms the second amine, creating the diamine backbone. | NaBH₃CN is toxic; handle with care. |

| 3. N-Nosylation | 2-NsCl, Et₃N, CH₂Cl₂ | Protects the second amine to prevent side reactions. | Ensure complete protection before cyclization. |

| 4. Intramolecular Cyclization | 1. LiAlH₄; 2. TsCl, pyridine; 3. K₂CO₃ | Forms the six-membered piperazine ring. | Two-step process (reduction-activation) is reliable. |

This pathway is more laborious but is highly valuable for producing enantiomerically pure 2-substituted piperazines, as the stereocenter is derived from a chiral amino acid.[13]

Final Step: Hydrochloride Salt Formation

Regardless of the pathway used to synthesize the free base (1-Boc-2-butylpiperazine), the final step is the formation of the hydrochloride salt. This is often done to improve the compound's stability, crystallinity, and handling properties.

Protocol for Salt Formation

-

Dissolution: Dissolve the purified 1-Boc-2-butylpiperazine free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in the chosen solvent (e.g., 2 M HCl in Et₂O or 4 M HCl in dioxane) dropwise with stirring. Typically, 1.05 to 1.1 equivalents of HCl are used.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any excess acid or unreacted free base.

-

Drying: Dry the resulting white solid under high vacuum to obtain the final 1-Boc-2-butylpiperazine hydrochloride.

Purification and Characterization

Validation of the final product's identity and purity is essential.

-

Purification: Flash column chromatography on silica gel is the standard method for purifying the free base intermediate. The hydrochloride salt is typically purified by recrystallization or by washing the precipitate thoroughly.

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the structure, showing characteristic peaks for the Boc group (~1.4 ppm, 9H), the butyl chain, and the piperazine ring protons.

-

Mass Spectrometry (MS): Determines the molecular weight, confirming the correct mass for the protonated molecule [M+H]⁺.

-

Melting Point (m.p.): A sharp melting point for the hydrochloride salt is an indicator of high purity.

-

Table 2: Expected Analytical Data

| Technique | Expected Result for 1-Boc-2-butylpiperazine |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8-4.0 (m), ~2.6-3.0 (m), ~1.45 (s, 9H), ~1.2-1.6 (m, 6H), ~0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~155 (C=O), ~80 (C(CH₃)₃), signals for piperazine and butyl carbons, ~28.5 ((CH₃)₃), ~14 (CH₃ of butyl) |

| HRMS (ESI) | Calculated m/z for C₁₃H₂₇N₂O₂ [M+H]⁺, found value should be within ±5 ppm. |

Comparative Analysis and Conclusion

The optimal synthetic pathway depends on the specific requirements of the project, such as scale, cost, and the need for stereochemical purity.

Table 3: Pathway Comparison

| Feature | Pathway I (Lithiation) | Pathway II (Cyclization) |

| Overall Yield | Good to Excellent | Moderate |

| Scalability | Good; requires cryogenic conditions | Moderate; multiple steps |

| Stereocontrol | Produces racemate unless a chiral ligand is used[10] | Excellent; derived from chiral starting material |

| Starting Materials | Inexpensive (N-Boc-piperazine) | More expensive (chiral amino acids) |

| Simplicity | High (few steps) | Low (multi-step sequence) |

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

-

1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. (2025). ChemGPT. [Link]

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2013). National Institutes of Health (NIH). [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

-

Protecting Groups in the Synthesis of Unsymmetrical Piperazines. (1957). Sci-Hub. [Link]

-

DERIVATIVES OF PIPERAZINE. XX. MONOALKYLATION OF PIPERAZINE WITH ALKENE OXIDES. (1943). The Journal of Organic Chemistry. [Link]

-

An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2000). ResearchGate. [Link]

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2015). New Journal of Chemistry (RSC Publishing). [Link]

-

1-Boc-2-tert-Butylpiperazine hydrochloride. (n.d.). MySkinRecipes. [Link]

-

A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2012). ResearchGate. [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2012). White Rose Research Online. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (2019). Società Chimica Italiana. [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2012). ResearchGate. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). MDPI. [Link]

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. benchchem.com [benchchem.com]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. soc.chim.it [soc.chim.it]

- 12. mdpi.com [mdpi.com]

- 13. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Physical and chemical characteristics of 1-Boc-2-butylpiperazine HCl

An In-depth Technical Guide to the Physical and Chemical Characteristics of tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride (1-Boc-2-butylpiperazine HCl)

Executive Summary

This guide provides a comprehensive technical overview of tert-butyl 2-butylpiperazine-1-carboxylate hydrochloride, a key intermediate in modern medicinal chemistry. Piperazine derivatives are foundational scaffolds in drug design, valued for their ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions.[1] The strategic placement of a butyl group at the C-2 position and the orthogonal tert-butoxycarbonyl (Boc) protecting group create a versatile building block for constructing complex molecular architectures.

This document is intended for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, provides authoritative protocols for its analytical characterization, discusses its chemical stability and reactivity, and outlines a conceptual synthetic pathway. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

1-Boc-2-butylpiperazine HCl is the hydrochloride salt of N-Boc protected 2-butylpiperazine. The Boc group masks the nucleophilicity of the N-1 nitrogen, allowing for selective functionalization at the unprotected N-4 position.[2] The butyl group introduces lipophilicity, while the hydrochloride salt form typically enhances aqueous solubility and improves handling characteristics compared to the free base, which is a liquid.

Structural and Molecular Data

| Property | Data | Source / Method |

| Systematic Name | tert-butyl 2-butylpiperazine-1-carboxylate hydrochloride | IUPAC |

| Synonyms | 1-Boc-2-butylpiperazine HCl | Common |

| CAS Number | 1027511-69-8 (for free base) | |

| Molecular Formula | C₁₃H₂₇ClN₂O₂ | Calculated |

| Molecular Weight | 278.82 g/mol | Calculated |

| Exact Mass | 278.17613 Da | Calculated |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar organic solvents like hexanes. | Inferred |

Synthesis and Chemical Reactivity

The synthesis of C-2 substituted piperazines is a non-trivial challenge in organic chemistry. Modern methods often rely on the directed functionalization of a pre-formed piperazine ring.[3]

Conceptual Synthetic Workflow

A common and effective strategy involves the α-lithiation of an N-Boc protected piperazine, followed by quenching with an electrophile.[4] This approach provides a direct route to C-2 functionalized products.

Caption: Standard workflow for the analytical quality control of the target compound.

Protocol 1: Purity Determination by HPLC

This protocol provides a robust method for assessing the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose. [5] Objective: To separate and quantify 1-Boc-2-butylpiperazine from potential impurities.

Methodology:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (The carbamate group provides a weak chromophore). For higher sensitivity without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be used.

-

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock.

-

Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL) in the same diluent.

-

-

Chromatographic Run:

-

Injection Volume: 5 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 15.0 95 20.0 95 20.1 10 | 25.0 | 10 |

-

-

Data Analysis (Self-Validation):

-

System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

-

Purity Calculation: Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Causality: A C18 column is used for its excellent retention of moderately polar to non-polar compounds. The gradient elution from a highly aqueous mobile phase to a high organic phase ensures that both polar impurities and the more lipophilic product are effectively separated and eluted from the column.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.

Objective: To verify the chemical structure by analyzing the proton (¹H) and carbon (¹³C) environments.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD).

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~9.0-9.5 ppm (broad s, 2H): Protons on the piperazine nitrogens (N-H⁺).

-

δ ~3.0-4.0 ppm (m, 7H): Protons on the piperazine ring (CH₂ and CH).

-

δ ~1.40 ppm (s, 9H): Protons of the tert-butyl group of Boc.

-

δ ~1.2-1.6 ppm (m, 6H): Protons of the butyl chain (CH₂).

-

δ ~0.85 ppm (t, 3H): Terminal methyl protons (CH₃) of the butyl chain.

-

(Note: Chemical shifts are predictive and may vary based on solvent and concentration.)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~154 ppm: Carbonyl carbon (C=O) of the Boc group.

-

δ ~79 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~40-55 ppm: Carbons of the piperazine ring.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

δ ~20-35 ppm: Carbons of the butyl chain.

-

δ ~14 ppm: Terminal methyl carbon of the butyl chain.

-

Protocol 3: Mass Verification by Mass Spectrometry

Mass spectrometry (MS) confirms the molecular weight of the compound.

Objective: To verify the mass of the parent molecule.

Methodology:

-

System: LC-MS system with an Electrospray Ionization (ESI) source.

-

Sample Preparation: Dilute the sample solution from the HPLC protocol to ~10 µg/mL.

-

Analysis: Infuse the sample directly or inject it into the LC flow. Acquire the mass spectrum in positive ion mode (ESI+).

-

Expected Result: The analysis should detect the mass of the free base (the protonated molecule, [M+H]⁺), as the HCl salt dissociates in solution.

-

Molecular Formula (Free Base): C₁₃H₂₆N₂O₂

-

Exact Mass (Free Base): 242.1994

-

Expected Ion [M+H]⁺: m/z 243.2067

-

Applications in Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in drugs for numerous conditions, including neurological disorders and cardiovascular diseases. [6][7]1-Boc-2-butylpiperazine HCl serves as a valuable building block for several reasons:

-

Scaffold for Diversity: The unprotected secondary amine allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR). [8]* Modulation of Physicochemical Properties: The butyl group at the C-2 position adds a defined lipophilic vector, which can be crucial for optimizing cell permeability and interaction with hydrophobic pockets in biological targets.

-

Chiral Synthesis: The C-2 position is a stereocenter. Using enantiomerically pure versions of this building block allows for the synthesis of chiral drugs, which is often critical for target selectivity and reducing off-target effects. [9]

References

- BenchChem. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide.

- BenchChem. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- da Silva, E. R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.

- BenchChem. (2025).

- Saggioro, F. P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals.

- ResearchGate. (2005).

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- MDPI. (2021).

- ChemicalBook. (2025). 1-BOC-Piperazine.

- Sigma-Aldrich. (n.d.). 1-Boc-2-butyl-piperazine.

- BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 1-Boc-2-butylpiperazine Hydrochloride: A Technical Guide

Introduction to 1-Boc-2-butylpiperazine Hydrochloride and the Imperative of Spectroscopic Analysis

1-Boc-2-butylpiperazine hydrochloride is a substituted piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a butyl group at the C2 position of the piperazine ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a valuable building block in medicinal chemistry and pharmaceutical research. The precise arrangement of these functional groups is critical to its reactivity and utility in the synthesis of more complex molecules.

Given the potential for isomeric and side-product formation during synthesis, rigorous spectroscopic analysis is paramount to confirm the identity, purity, and structural integrity of 1-Boc-2-butylpiperazine hydrochloride. This guide will walk through the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For 1-Boc-2-butylpiperazine hydrochloride, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-Boc-2-butylpiperazine hydrochloride is expected to exhibit distinct signals corresponding to the protons of the Boc group, the butyl chain, and the piperazine ring. The presence of the hydrochloride salt will influence the chemical shifts of protons near the protonated nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Boc-2-butylpiperazine Hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (-C(CH₃)₃) | ~1.4 | Singlet | 9H |

| Butyl (-CH₂CH₂CH₂CH₃) | ~0.9 | Triplet | 3H |

| Butyl (-CH₂CH₂CH₂CH₃) | ~1.3 | Multiplet | 2H |

| Butyl (-CH₂CH₂CH₂CH₃) | ~1.5 | Multiplet | 2H |

| Butyl (-CH₂CH₂CH₂CH₃) | ~1.7 | Multiplet | 2H |

| Piperazine Ring Protons | 2.8 - 4.0 | Multiplets | 7H |

-

Expertise & Experience: The large singlet at approximately 1.4 ppm is a hallmark of the nine equivalent protons of the tert-butyl group in the Boc protecting group. The butyl chain will present as a triplet for the terminal methyl group and a series of multiplets for the methylene groups. The piperazine ring protons will appear as a complex set of multiplets in the 2.8-4.0 ppm region. The exact chemical shifts and multiplicities will be influenced by the chair conformation of the piperazine ring and the stereochemistry at the C2 position. The proton on the nitrogen bearing the hydrochloride will likely be broadened and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Boc-2-butylpiperazine Hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Boc (-C(CH₃)₃) | ~28 |

| Boc (-C(CH₃)₃) | ~80 |

| Butyl (-CH₂CH₂CH₂CH₃) | ~14 |

| Butyl (-CH₂CH₂CH₂CH₃) | ~22 |

| Butyl (-CH₂CH₂CH₂CH₃) | ~29 |

| Butyl (-CH₂CH₂CH₂CH₃) | ~35 |

| Piperazine Ring Carbons | 40 - 60 |

-

Authoritative Grounding: The chemical shifts are predicted based on established ranges for similar functional groups. The carbonyl carbon of the Boc group is expected around 155 ppm, while the quaternary carbon of the tert-butyl group appears around 80 ppm. The methyl carbons of the Boc group are typically found near 28 ppm. The carbons of the butyl chain and the piperazine ring will resonate in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Boc-2-butylpiperazine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of 1-Boc-2-butylpiperazine hydrochloride will be dominated by absorptions from the N-H, C-H, C=O, and C-N bonds.

Table 3: Characteristic IR Absorption Bands for 1-Boc-2-butylpiperazine Hydrochloride

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 2400-2800 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=O Stretch (Boc Carbonyl) | 1680-1700 | Strong |

| N-H Bend | 1500-1600 | Moderate |

| C-N Stretch | 1000-1200 | Moderate |

-

Trustworthiness: The presence of a strong carbonyl absorption around 1690 cm⁻¹ is a definitive indicator of the Boc protecting group. The broad absorption in the 2400-2800 cm⁻¹ region is characteristic of the N-H stretch in an ammonium hydrochloride salt. The aliphatic C-H stretching vibrations from the butyl group and the piperazine ring will appear just below 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: The spectrum can be acquired using a neat sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr press.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrum

For 1-Boc-2-butylpiperazine hydrochloride, electrospray ionization (ESI) in positive ion mode is the preferred method. The spectrum will show the molecular ion of the free base.

-

Molecular Ion: The expected molecular weight of the free base, 1-Boc-2-butylpiperazine, is 242.36 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ will be observed at m/z 243.37.

-

Key Fragmentation Pathways: The Boc group is known to fragment readily. Common fragments would include the loss of the tert-butyl group (m/z 187.16) and the loss of the entire Boc group (m/z 143.15). Fragmentation of the butyl chain and the piperazine ring would lead to other characteristic ions.

Caption: Predicted ESI-MS fragmentation of 1-Boc-2-butylpiperazine.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic characterization of 1-Boc-2-butylpiperazine hydrochloride through NMR, IR, and MS is essential for verifying its chemical identity and purity. While direct experimental data for this specific compound is not widely published, this guide provides a detailed framework for predicting and interpreting its spectral features based on the well-established principles of spectroscopy and data from analogous structures. The experimental protocols outlined herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable data for researchers in the field of drug discovery and development. By following these guidelines, scientists can confidently characterize this and other novel piperazine derivatives, paving the way for their successful application in the synthesis of new chemical entities.

References

For further reading and foundational knowledge on the spectroscopic techniques discussed, the following resources are recommended:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. 1-Boc-piperazine. [Link]

-

SpectraBase. 1-Boc-piperazine. [Link]

Discovery and history of substituted 1-Boc-piperazine derivatives

An In-depth Technical Guide to the Discovery and History of Substituted 1-Boc-Piperazine Derivatives

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. However, the symmetric nature of its two reactive secondary amines presents a significant synthetic challenge. The advent of protecting group chemistry, specifically the introduction of the tert-butoxycarbonyl (Boc) group, revolutionized the use of this heterocycle. The development of 1-Boc-piperazine provided a versatile and indispensable building block, enabling the selective and controlled synthesis of mono-substituted piperazine derivatives. This guide traces the historical trajectory from the initial discovery of piperazine's therapeutic properties to the strategic development and widespread application of 1-Boc-piperazine in modern drug discovery. We will explore the evolution of synthetic methodologies, the rationale behind experimental choices, and the profound impact of this intermediate on the creation of novel pharmaceuticals targeting a wide range of diseases.

The Piperazine Scaffold: From Anthelmintic to Privileged Structure

The history of piperazine in medicine is a story of serendipity and evolving chemical strategy. Originally named for its structural similarity to piperidine, a component of black pepper, piperazine itself is a synthetic compound not found in nature.[1][2] Its first foray into the medical field in the early 1900s was as a proposed solvent for uric acid in the treatment of gout.[1][3] While it demonstrated a remarkable ability to dissolve uric acid in vitro, this effect did not translate to clinical success.[1][3]

The watershed moment for piperazine arrived in 1953 when it was introduced as a potent anthelmintic agent for treating parasitic worm infections.[1][3][4] Its mechanism of action involves paralyzing the parasites by acting as a GABA (γ-aminobutyric acid) receptor agonist, allowing the host to easily expel the organism.[2][3] This discovery cemented piperazine's place in the pharmacopeia and spurred further investigation into its derivatives.

Over the subsequent decades, researchers recognized that the piperazine ring was not just a vehicle for anthelmintic activity but a "privileged scaffold." This term denotes a molecular framework that is able to bind to multiple, diverse biological targets. The unique physicochemical properties of the piperazine ring, including its ability to modulate aqueous solubility and basicity (pKa values of 9.75 and 5.36), make it a highly desirable component in drug design.[1][5] Consequently, the piperazine moiety became a ubiquitous feature in drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[6]

The Synthetic Challenge and the Rise of the Boc Protecting Group

The primary obstacle in harnessing the full potential of the piperazine scaffold was the similar reactivity of its two nitrogen atoms.[7] Direct reaction of piperazine with an electrophile typically results in a mixture of mono- and di-substituted products, leading to low yields of the desired compound and creating significant purification challenges.[8]

The solution to this problem emerged from the field of peptide chemistry with the development of amine protecting groups. The tert-butoxycarbonyl (Boc) group, introduced in the mid-20th century, proved to be an ideal choice. It is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions. The application of this protecting group to piperazine chemistry was a pivotal advancement. By selectively protecting one nitrogen atom, the resulting 1-Boc-piperazine (also known as tert-butyl piperazine-1-carboxylate) becomes a versatile intermediate.[9] It possesses a single, reactive secondary amine, enabling clean and high-yield synthesis of mono-substituted derivatives.[6][7] This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and allowing for precise molecular construction.[6]

Physicochemical Properties of 1-Boc-Piperazine

A foundational understanding of the properties of 1-Boc-piperazine is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 57260-71-6[10] |

| Molecular Formula | C₉H₁₈N₂O₂[6][11] |

| Molecular Weight | 186.25 g/mol [6][11] |

| Appearance | White to off-white crystalline powder[6][11] |

| Melting Point | 43-47 °C[6][11][12][13] |

| Boiling Point | 258 °C at 760 mmHg[12] |

| Solubility | Soluble in common organic solvents like ethanol, methanol, dichloromethane, and water.[6][11][12] |

Synthesis of 1-Boc-Piperazine: A Tale of Increasing Selectivity

The primary challenge in synthesizing 1-Boc-piperazine is achieving selective mono-protection.[7] Several methods have been developed, with modern approaches offering high yields and purity suitable for both laboratory and industrial scales.

The Direct Approach: A Lesson in Reactivity

The most straightforward method involves the direct reaction of piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O).[14][15] However, this approach often yields a significant amount of the di-protected byproduct, 1,4-di-Boc-piperazine, due to the comparable nucleophilicity of the second nitrogen atom. This leads to reduced yields of the desired mono-protected product and necessitates extensive purification.[10][14][16]

The Self-Validating Protocol: In-Situ Salt Formation for Mono-Selectivity

To overcome the issue of di-substitution, a more elegant and widely used protocol involves the in-situ formation of a piperazine salt.[7] This method provides a self-validating system for achieving mono-protection.

Causality Behind the Experimental Choice: By adding one equivalent of a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)) to a solution of piperazine, one of the nitrogen atoms is protonated.[7][8] This protonation forms a piperazinium salt, effectively deactivating that nitrogen by withdrawing its lone pair of electrons. The remaining free secondary amine on the other nitrogen is now the sole nucleophilic site, which can then react selectively with Boc₂O. This strategic deactivation is the key to achieving high yields of the mono-Boc-piperazine.

Caption: General mechanism of Boc protection of an amine using Boc₂O.[17]

Detailed Experimental Protocol: Synthesis via Salt Formation

This protocol describes a reliable method for the laboratory-scale synthesis of 1-Boc-piperazine.

-

Salt Formation: Dissolve piperazine (1.0 equivalent) in a suitable solvent such as methanol (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equivalent) in the same solvent dropwise to the stirred piperazine solution. Maintain the temperature at 0 °C. Stir the resulting mixture for 15-30 minutes to ensure complete salt formation.[7]

-

Boc₂O Addition: To the slurry, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent dropwise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove any water-soluble byproducts. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude 1-Boc-piperazine can be purified by column chromatography or recrystallization to obtain a white to off-white crystalline solid.

Applications in Drug Discovery: The Versatile Building Block

The true value of 1-Boc-piperazine lies in its application as a versatile synthetic intermediate.[6] The unprotected secondary amine serves as a potent nucleophile, ready to participate in a wide array of carbon-nitrogen bond-forming reactions. This allows for the systematic and efficient construction of vast libraries of substituted piperazine derivatives for structure-activity relationship (SAR) studies.[14]

Key synthetic transformations involving 1-Boc-piperazine include:

-

Buchwald-Hartwig Amination: Coupling with various aryl halides to form N-arylpiperazine derivatives, a common motif in CNS-active drugs.[12][13][18]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce N-alkyl or N-benzyl derivatives.[14]

-

Amidation: Acylation with carboxylic acids or their derivatives to form piperazine amides.[10][14]

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

These reactions have enabled the synthesis of countless bioactive molecules across numerous therapeutic areas. For example, 1-Boc-piperazine is a key intermediate in the synthesis of compounds with dual D2 and 5-HT1A receptor affinities for potential use in treating psychiatric disorders, as well as in the development of indazole DNA gyrase inhibitors with antibacterial activity.[10][12][14]

Caption: General synthetic workflow utilizing 1-Boc-piperazine in drug discovery.

Conclusion

The journey of substituted piperazines from a simple anthelmintic to a cornerstone of modern drug discovery is a testament to the power of synthetic innovation. The development of 1-Boc-piperazine was a critical inflection point in this history. By solving the fundamental challenge of selective mono-functionalization, it unlocked the full potential of the piperazine scaffold. Its synthetic tractability and the favorable pharmacological properties of its derivatives have cemented its role as an indispensable tool in the medicinal chemist's arsenal, paving the way for the discovery and development of numerous life-changing medications.[6][14]

References

- Benchchem. An In-depth Technical Guide to the Discovery and History of Piperazine-Containing Compounds.

- Benchchem. An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.

- LookChem. 1-Boc-piperazine.

- prosynth.com. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.

- International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Guidechem. 1-BOC-PIPERAZINE 57260-72-7 wiki.

- Petalheadexim. N-Boc Piperazine (1-Boc-piperazine).

- Benchchem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis.

- Kuchar, M. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

- x-mol.com. Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing.

- Scientific Laboratory Supplies. 1-Boc-piperazine, 97% | 343536-25G | SIGMA-ALDRICH.

- chemeurope.com. Piperazine.

- Taylor & Francis. Piperazines – Knowledge and References.

- Wikipedia. Piperazine.

- ChemicalBook. The synthesis method of 1-BOC-Piperazine.

- Chem-Impex. 1-Boc-piperazine.

- Sigma-Aldrich. 1-Boc-piperazine, 97%.

- PubChem. Piperazine.

- Sigma-Aldrich. 1-Boc-piperazine, ≥98.0% (GC).

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base).

- Google Patents. CN106543107A - A kind of synthetic method of 1 BOC piperazines.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Piperazine [chemeurope.com]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. petalheadexim.com [petalheadexim.com]

- 12. lookchem.com [lookchem.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 17. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 18. innospk.com [innospk.com]

A Technical Guide to Unlocking the Therapeutic Potential of 2-Substituted Piperazines: Emerging Research Frontiers

Abstract: The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] While traditionally functionalized at its nitrogen positions, substitution at the carbon backbone, particularly at the C2-position, unlocks new dimensions for drug design by introducing chirality, enabling novel vector orientations, and providing new points for target interaction. This technical guide offers researchers and drug development professionals a comprehensive overview of the burgeoning research areas for 2-substituted piperazine compounds. We will delve into the established and emerging therapeutic landscapes, dissect innovative and stereoselective synthetic strategies, and provide a framework for rational drug design and lead optimization. This document aims to serve as a roadmap for harnessing the full potential of this versatile scaffold to address complex therapeutic challenges.

Chapter 1: The 2-Substituted Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

Introduction to the Piperazine Moiety: Beyond a Simple Linker

The six-membered piperazine heterocycle is the third most common nitrogen-containing ring system found in drug discovery.[1] Its enduring popularity stems from the unique physicochemical properties conferred by its two opposing nitrogen atoms. These nitrogen centers can serve as hydrogen bond donors or acceptors and can be protonated at physiological pH, which often improves aqueous solubility, bioavailability, and overall pharmacokinetic profiles of drug candidates.[1][2] This has led to its incorporation into blockbuster drugs targeting a wide array of therapeutic areas, from oncology (e.g., Imatinib) to CNS disorders (e.g., Olanzapine) and viral infections.[1][3]

The Strategic Importance of C2-Substitution

Historically, the structural diversity of piperazine-containing drugs has been limited, with approximately 80% of them bearing substituents only at the nitrogen atoms.[1] This is largely due to the synthetic accessibility of N-arylation and N-alkylation reactions. However, focusing solely on N-substitution neglects the vast chemical space that can be explored through C-H functionalization. Substitution at the C2-position is particularly transformative for several reasons:

-

Introduction of Chirality: A substituent at the C2-position creates a stereocenter, allowing for the development of enantiomerically pure compounds. This is critical for improving potency and reducing off-target effects by optimizing interactions with chiral biological targets like enzymes and receptors.

-

Novel Interaction Vectors: A C2-substituent projects into a different spatial region compared to N-substituents, enabling the molecule to engage with new or different pockets within a target's binding site.

-

Scaffold Rigidity and Conformation: The substituent can influence the preferred chair conformation of the piperazine ring, locking it into a more bioactive shape and reducing the entropic penalty upon binding.

Physicochemical and Pharmacokinetic Advantages

The piperazine core is a powerful tool for modulating a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The two nitrogen atoms provide a high polar surface area and can be tuned to achieve a pKa that ensures good solubility and permeability.[2][4] This balance is crucial for oral bioavailability. Furthermore, the piperazine ring is generally metabolically stable, making it an attractive scaffold for designing long-acting therapeutic agents.

Chapter 2: The Therapeutic Landscape: From Established Applications to Novel Frontiers

The versatility of the piperazine scaffold is reflected in its broad spectrum of biological activities.[5][6] While 2-substituted analogs are still an emerging class, they hold immense promise for refining existing therapies and pioneering new ones.

Central Nervous System (CNS) Disorders

Piperazine derivatives have a long history in CNS drug development, acting as antipsychotics, antidepressants, and anxiolytics.[3][7] The mechanism often involves modulating monoamine neurochemical pathways.[3]

-

Potential Research Area: The development of C2-substituted piperazines can lead to highly selective ligands for specific dopamine (D₂) or serotonin (5-HT₂ₐ) receptor subtypes. The chirality introduced at C2 can be exploited to differentiate between closely related receptors, potentially leading to drugs with improved efficacy and fewer side effects like extrapyramidal symptoms.

Oncology

In oncology, piperazine-containing drugs like Imatinib have revolutionized cancer treatment. The scaffold is known to be a key building block for molecules that inhibit the cell cycle, curb angiogenesis, and interact with DNA.[8]

-

Potential Research Area: C2-substituted piperazines can be designed as novel kinase inhibitors. The C2-substituent can be tailored to probe unique sub-pockets of the ATP-binding site, potentially overcoming resistance mutations that affect current N-substituted piperazine drugs. There is also significant potential in designing C2-functionalized piperazines that induce apoptosis or cell cycle arrest in cancer cells.[2]

Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Piperazine derivatives have shown promise as antibacterial and antifungal agents.[9]

-

Potential Research Area: Structure-activity relationship (SAR) studies have shown that incorporating specific groups on the piperazine ring can enhance antimicrobial activity. Research into C2-substituted analogs could lead to compounds that disrupt bacterial cell wall synthesis or inhibit essential microbial enzymes with novel mechanisms of action, making them effective against multi-drug resistant (MDR) pathogens.

Emerging Research Area: Modulators of Challenging Targets

-

GPCRs and Ion Channels: The unique 3D shape of C2-substituted piperazines makes them ideal candidates for targeting complex membrane proteins. For example, piperazine derivatives have been developed as CCR5 antagonists for the treatment of HIV.[10] Further exploration in this area could yield modulators for other "difficult-to-drug" GPCRs.

-

Sigma Receptors: Certain piperazine derivatives show high affinity for sigma receptors (σ₁R and σ₂R), which are implicated in pain and neurological disorders.[11] The substitution pattern on the piperazine ring critically influences selectivity between σ₁R and σ₂R, highlighting a clear opportunity for C2-functionalized analogs to achieve highly selective modulation.[11]

Underexplored Avenue: Radioprotective Agents

Recent studies have identified novel piperazine derivatives as promising radiation countermeasures, offering superior safety profiles and effectiveness compared to existing agents like amifostine.[12]

-

Potential Research Area: The development of C2-substituted 1-(2-hydroxyethyl)piperazine derivatives is a nascent but highly promising field. The goal is to optimize compounds that mitigate DNA damage from ionizing radiation while exhibiting minimal cytotoxicity, addressing a critical need in both oncology and nuclear preparedness.[12]

Chapter 3: Innovative Synthetic Strategies for C2-Functionalization

The primary challenge in exploring C2-substituted piperazines has been synthetic accessibility. However, recent advances in synthetic organic chemistry have provided powerful new tools to overcome this hurdle.

Asymmetric Synthesis from Chiral Precursors

One of the most reliable methods to produce enantiomerically pure 2-substituted piperazines is to start from readily available chiral building blocks, such as α-amino acids.[13] This approach embeds the desired stereochemistry at the outset of the synthesis.

This protocol describes a key transformation using an aza-Michael addition.

-

Step 1: Preparation of the Diamine: Start with a protected α-amino acid (e.g., N-Boc-Alanine). Reduce the carboxylic acid to the corresponding alcohol using a mild reducing agent like borane-dimethyl sulfide complex.

-

Step 2: Activation of the Alcohol: Convert the primary alcohol to a good leaving group, for instance, by mesylation or tosylation.

-

Step 3: Azide Displacement: Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form the corresponding azide.

-

Step 4: Reduction and Protection: Reduce the azide to the primary amine (e.g., via hydrogenation with Pd/C) and protect it with an orthogonal protecting group (e.g., Cbz or Fmoc) to yield a bis-protected 1,2-diamine.

-

Step 5: Aza-Michael Addition: In a separate flask, generate a vinyl diphenyl sulfonium salt in situ from 2-bromoethyl-diphenylsulfonium triflate.

-

Step 6: Cyclization: Add the bis-protected chiral diamine from Step 4 to the reaction mixture. The aza-Michael addition followed by intramolecular cyclization yields the orthogonally protected, chiral 2-substituted piperazine.

-

Step 7: Purification: Purify the final product using column chromatography on silica gel.

Direct C-H Functionalization

Directly converting a C-H bond on the piperazine backbone into a C-C or C-N bond is a highly atom-economical and elegant strategy. Photoredox catalysis has emerged as a leading method for this transformation.[1]

The diagram below illustrates a generalized workflow for the direct C-H arylation of an N-protected piperazine using photoredox catalysis.

Caption: High-Throughput Screening (HTS) Cascade for Drug Discovery.

Chapter 5: Future Outlook and Uncharted Territories

The strategic placement of a substituent at the C2-position of the piperazine ring opens up avenues for next-generation therapeutic modalities.

-